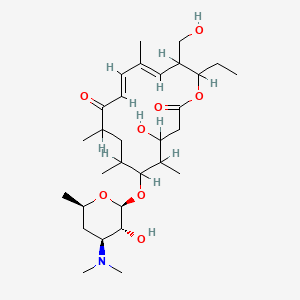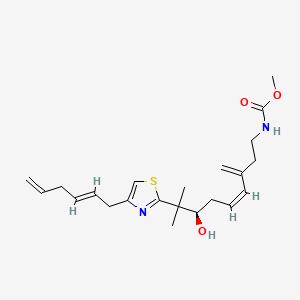
Mycothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mycothiazole is a member of thiazoles. It has a role as a metabolite.
Applications De Recherche Scientifique
Mechanism of Action and Cytotoxicity
Mycothiazole, a compound isolated from the marine sponge Cacospongia mycofijiensis, has been a subject of interest due to its potent inhibitory effects on metabolic activity and the mitochondrial electron transport chain complex I in sensitive cell lines. Interestingly, it demonstrates a significant variance in sensitivity across different cell lines, indicating a selective mechanism of action. For instance, HeLa, P815, and other sensitive cell lines exhibit a high sensitivity to mycothiazole, while cell lines like HL-60 and Jurkat show relative insensitivity. The biphasic response observed in some sensitive cell lines suggests a dual mechanism of action. Mycothiazole's effects are cytostatic rather than cytotoxic, characterized by a long lag period and a decrease in reactive oxygen species levels over time. The sensitivity to mycothiazole seems to be linked to the mitochondrial genome, as mitochondrial genome-knockout ρ0 cell lines are insensitive to the compound (Meyer et al., 2012).
Structural Analysis and Derivatives
The structure of mycothiazole has been a focal point for understanding its biological activities. A reevaluation of mycothiazole and its derivatives from Cacospongia mycofijiensis led to the identification of a new derivative, mycothiazole-4,19-diol, and a revision of the stereochemistry at specific sites of the molecule. These findings are crucial as the structural features of mycothiazole and its derivatives, which are believed to arise from a polyketide-nonribosomal peptide synthetase hybrid, are intricately linked to their cytotoxic properties (Sonnenschein et al., 2006).
Synthetic Approaches
The synthesis of mycothiazole, especially focusing on establishing its absolute configuration and constructing its complex structure, has been an area of significant research. Efforts have been made to synthesize mycothiazole and its analogs efficiently, using strategies like thiazole synthesis through dehydrogenation, Stille coupling, and asymmetric acetate aldol reactions. These synthetic approaches not only provide the compound for further biological evaluation but also help in confirming the absolute configuration and understanding the structural basis of its biological activity (Sugiyama et al., 2000).
Biological Evaluation of Analogues
Understanding the biological activity of mycothiazole analogues, such as thiazoline and oxazoline analogues, against specific cell lines and organisms like nematodes, has been part of the research landscape. These studies help in understanding the structure-activity relationship and in identifying the functional groups or structural features essential for the biological activity of mycothiazole (Mahler et al., 2006).
Cytotoxicity Against Tumor Cell Lines
Recent studies have reaffirmed the potency of mycothiazole against certain tumor cell lines, highlighting the significance of specific structural features, such as the penta-2,4-dien-1-ol residue, in imparting cytotoxicity. This line of research is crucial for understanding and potentially harnessing mycothiazole's selective cytotoxic effects for therapeutic purposes (Johnson et al., 2020).
Propriétés
Numéro CAS |
114582-75-1 |
|---|---|
Nom du produit |
Mycothiazole |
Formule moléculaire |
C22H32N2O3S |
Poids moléculaire |
404.6 g/mol |
Nom IUPAC |
methyl N-[(Z,7R)-8-[4-[(2E)-hexa-2,5-dienyl]-1,3-thiazol-2-yl]-7-hydroxy-8-methyl-3-methylidenenon-4-enyl]carbamate |
InChI |
InChI=1S/C22H32N2O3S/c1-6-7-8-9-12-18-16-28-20(24-18)22(3,4)19(25)13-10-11-17(2)14-15-23-21(26)27-5/h6,8-11,16,19,25H,1-2,7,12-15H2,3-5H3,(H,23,26)/b9-8+,11-10-/t19-/m1/s1 |
Clé InChI |
WOVFSYAJXQSJES-BFJIOXTGSA-N |
SMILES isomérique |
CC(C)(C1=NC(=CS1)C/C=C/CC=C)[C@@H](C/C=C\C(=C)CCNC(=O)OC)O |
SMILES |
CC(C)(C1=NC(=CS1)CC=CCC=C)C(CC=CC(=C)CCNC(=O)OC)O |
SMILES canonique |
CC(C)(C1=NC(=CS1)CC=CCC=C)C(CC=CC(=C)CCNC(=O)OC)O |
Synonymes |
mycothiazole |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



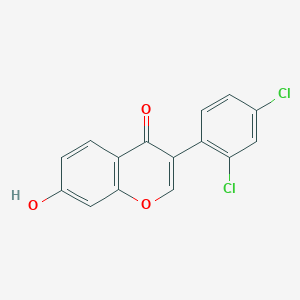
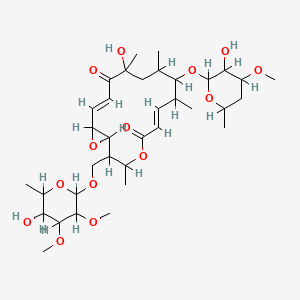

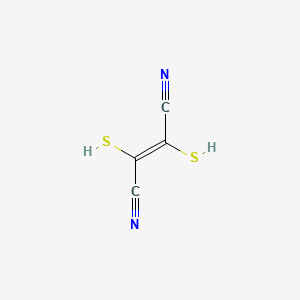
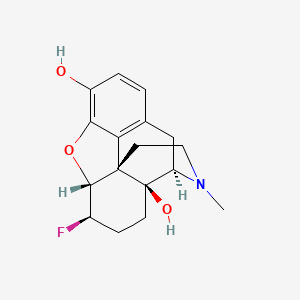
![(Z)-7-[(1S,2R,3S,4R)-3-[(E,3S)-3-hydroxyoct-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1237006.png)
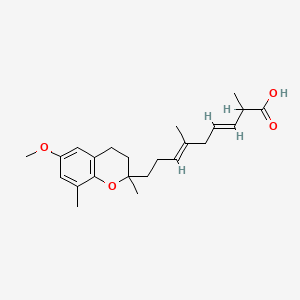
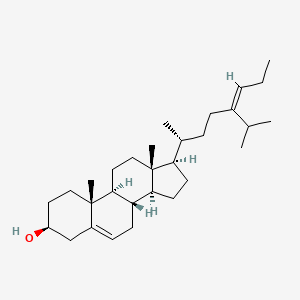
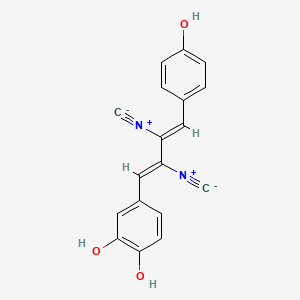
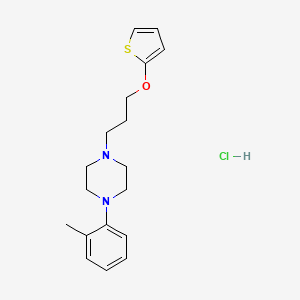
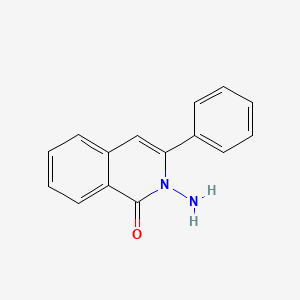
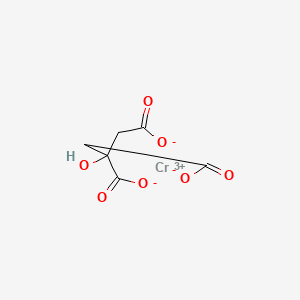
![9-[(2R,4S,5S)-4-chloro-5-(chloromethyl)oxolan-2-yl]purin-6-amine](/img/structure/B1237017.png)
